molecular formula C13H12ClN3O B14221071 Benzamide, 2-amino-N-(2-chloro-3-pyridinyl)-N-methyl- CAS No. 826991-84-8

Benzamide, 2-amino-N-(2-chloro-3-pyridinyl)-N-methyl-

Cat. No.: B14221071
CAS No.: 826991-84-8
M. Wt: 261.70 g/mol
InChI Key: WWSRJOLSALFKFJ-UHFFFAOYSA-N
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Description

Benzamide, 2-amino-N-(2-chloro-3-pyridinyl)-N-methyl-: is a chemical compound with the molecular formula C12H10ClN3O and a molecular weight of 247.68 g/mol . This compound is characterized by the presence of a benzamide group, an amino group, a chloro-substituted pyridine ring, and a methyl group attached to the nitrogen atom. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 2-amino-N-(2-chloro-3-pyridinyl)-N-methyl- typically involves the reaction of 2-chloro-3-pyridinecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-amino-N-methylbenzamide in the presence of a base such as triethylamine to yield the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products:

Scientific Research Applications

Chemistry: Benzamide, 2-amino-N-(2-chloro-3-pyridinyl)-N-methyl- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceutical intermediates .

Biology: In biological research, this compound is used to study enzyme inhibition and receptor binding. It is particularly useful in the development of inhibitors for specific enzymes involved in metabolic pathways .

Medicine: It is investigated for its activity against certain diseases and conditions, including cancer and inflammatory disorders .

Industry: In the industrial sector, Benzamide, 2-amino-N-(2-chloro-3-pyridinyl)-N-methyl- is used in the production of agrochemicals and specialty chemicals. It is also employed in the manufacture of dyes and pigments .

Mechanism of Action

The mechanism of action of Benzamide, 2-amino-N-(2-chloro-3-pyridinyl)-N-methyl- involves its interaction with specific molecular targets such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and thereby affecting the metabolic pathways they regulate. In receptor binding studies, it acts as a ligand, modulating the receptor’s function and influencing cellular signaling pathways.

Comparison with Similar Compounds

  • Benzamide, 2-amino-N-(3-chloro-4-pyridinyl)-N-methyl-
  • Benzamide, 2-amino-N-(2-chloro-4-pyridinyl)-N-methyl-
  • Benzamide, 2-amino-N-(2-chloro-5-pyridinyl)-N-methyl-

Uniqueness: Benzamide, 2-amino-N-(2-chloro-3-pyridinyl)-N-methyl- is unique due to its specific substitution pattern on the pyridine ring, which influences its chemical reactivity and biological activity. The position of the chloro group and the amino group on the pyridine ring plays a crucial role in determining the compound’s interaction with molecular targets and its overall pharmacological profile.

Properties

CAS No.

826991-84-8

Molecular Formula

C13H12ClN3O

Molecular Weight

261.70 g/mol

IUPAC Name

2-amino-N-(2-chloropyridin-3-yl)-N-methylbenzamide

InChI

InChI=1S/C13H12ClN3O/c1-17(11-7-4-8-16-12(11)14)13(18)9-5-2-3-6-10(9)15/h2-8H,15H2,1H3

InChI Key

WWSRJOLSALFKFJ-UHFFFAOYSA-N

Canonical SMILES

CN(C1=C(N=CC=C1)Cl)C(=O)C2=CC=CC=C2N

Origin of Product

United States

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